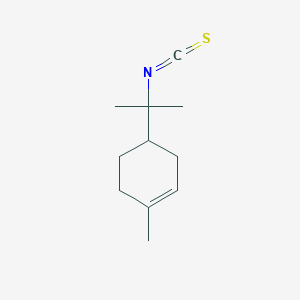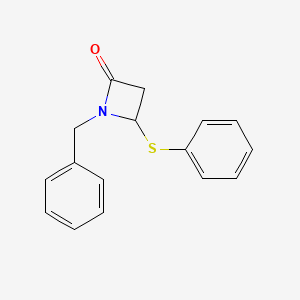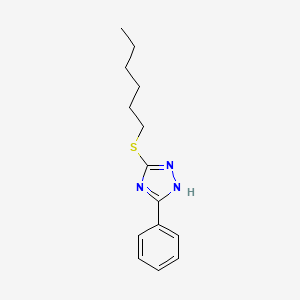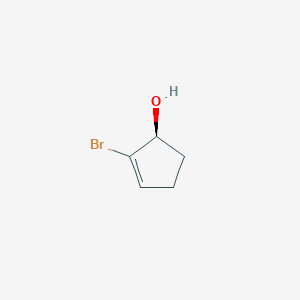
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold is a complex organophosphorus compound that incorporates a gold atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold typically involves the reaction of 2-Chloro-1-cyclohexyl-3,4-dimethylphospholane with a gold precursor, such as gold chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited large-scale applications. similar compounds are often produced using batch reactors under strictly controlled conditions to ensure purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The phospholane ring can coordinate with other metal centers, forming complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halides, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. Reactions are typically carried out in solvents like dichloromethane or toluene under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phospholane derivatives, while oxidation reactions can produce gold(III) complexes.
Applications De Recherche Scientifique
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold has several scientific research applications:
Catalysis: It can act as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-phosphorus bonds.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold involves its ability to coordinate with various substrates through its phosphorus and gold centers. This coordination can activate substrates for further chemical reactions or stabilize transition states, facilitating catalytic processes. The molecular targets and pathways involved are specific to the reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane: Lacks the gold atom, making it less versatile in catalytic applications.
Gold(III) chloride: A simpler gold compound that does not have the phospholane structure, limiting its coordination chemistry.
Triphenylphosphine gold chloride: Another gold-phosphorus compound, but with different steric and electronic properties.
Uniqueness
2-Chloro-1-cyclohexyl-3,4-dimethylphospholane;gold is unique due to its combination of a phospholane ring and a gold center, providing distinct reactivity and coordination capabilities that are not found in simpler compounds.
Propriétés
Numéro CAS |
124605-48-7 |
|---|---|
Formule moléculaire |
C12H22AuClP |
Poids moléculaire |
429.69 g/mol |
Nom IUPAC |
2-chloro-1-cyclohexyl-3,4-dimethylphospholane;gold |
InChI |
InChI=1S/C12H22ClP.Au/c1-9-8-14(12(13)10(9)2)11-6-4-3-5-7-11;/h9-12H,3-8H2,1-2H3; |
Clé InChI |
IISSXOLGIIGGBS-UHFFFAOYSA-N |
SMILES canonique |
CC1CP(C(C1C)Cl)C2CCCCC2.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


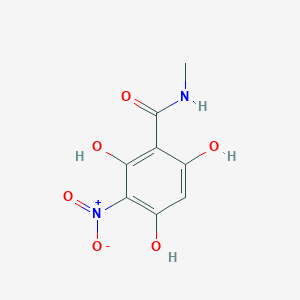
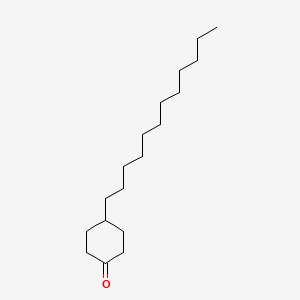
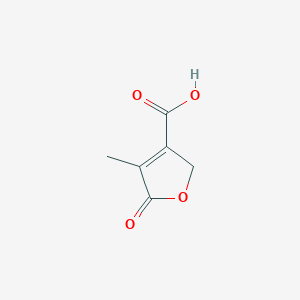
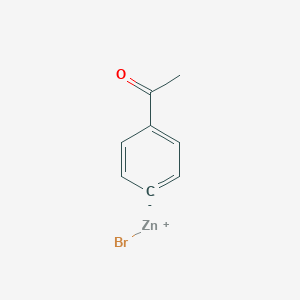
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)

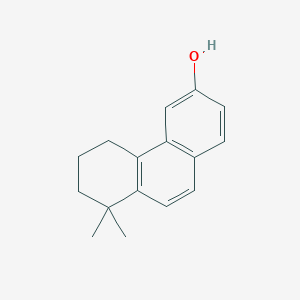
![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one](/img/structure/B14282718.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)
